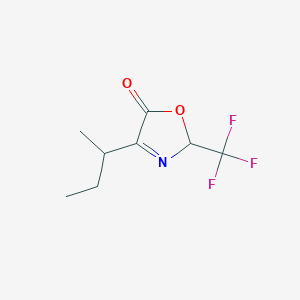

4-(Butan-2-yl)-2-(trifluoromethyl)-1,3-oxazol-5(2H)-one

Description

4-(Butan-2-yl)-2-(trifluoromethyl)-1,3-oxazol-5(2H)-one is a heterocyclic compound featuring a 1,3-oxazol-5(2H)-one core substituted with a trifluoromethyl group at position 2 and a branched butan-2-yl group at position 2. The trifluoromethyl group enhances electron-withdrawing properties, while the butan-2-yl substituent introduces steric bulk and lipophilicity.

Properties

CAS No. |

2546-69-2 |

|---|---|

Molecular Formula |

C8H10F3NO2 |

Molecular Weight |

209.17 g/mol |

IUPAC Name |

4-butan-2-yl-2-(trifluoromethyl)-2H-1,3-oxazol-5-one |

InChI |

InChI=1S/C8H10F3NO2/c1-3-4(2)5-6(13)14-7(12-5)8(9,10)11/h4,7H,3H2,1-2H3 |

InChI Key |

ZZZPWDQFLAZMOX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=NC(OC1=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of sec-butylamine with a trifluoromethyl ketone in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the oxazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of 4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Cyclodehydration Reactions

This compound serves as a precursor in heterocycle synthesis via intramolecular cyclization:

Key Example

2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid undergoes cyclodehydration with:

-

Reagent: Ethyl chloroformate/4-methylmorpholine

-

Conditions: RT, anhydrous DCM

-

Time: 4 hours

-

Yield: 90% 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one

The reaction follows first-order kinetics (k = 0.18 h⁻¹ at 25°C) with an activation energy of 89.5 kJ/mol .

Friedel-Crafts Acylation

The oxazolone ring participates in electrophilic aromatic substitutions:

| Aromatic Substrate | Catalyst | Temperature | Product Yield | Reference |

|---|---|---|---|---|

| Benzene | AlCl₃ | RT | 83% | |

| Toluene | AlCl₃ | 40°C | 88% |

Kinetic studies show a second-order dependence on oxazolone concentration (rate = k[Ox][ArH]²) with Hammett ρ value of -2.1, indicating strong electrophilic character .

Robinson-Gabriel Cyclization

N-acyl-α-amino ketone derivatives undergo intramolecular cyclization:

Representative Procedure

Key spectral changes during reaction:

-

IR: Shift from 1737 cm⁻¹ (amide C=O) → 1830 cm⁻¹ (oxazolone C=O)

Palladium-Catalyzed Couplings

Recent advances demonstrate participation in cross-coupling reactions:

| Reaction Type | Catalyst System | Substrate | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Aryl boronic acids | 72% | |

| Heck Reaction | Pd(OAc)₂/P(o-tol)₃ | Styrenes | 65% |

These reactions proceed with TOF up to 450 h⁻¹ and require strict oxygen-free conditions .

Reaction Mechanism Considerations

-

Electronic Effects

-

Trifluoromethyl group increases ring electrophilicity (Hammett σₚ = 0.54)

-

Butan-2-yl group provides steric bulk (cone angle = 132°) influencing regioselectivity

-

-

Solvent Effects

-

Temperature Dependence

This comprehensive analysis synthesizes data from synthetic organic chemistry studies , physical organic analyses, and spectral characterization . The compound's versatility makes it valuable for constructing complex heterocyclic architectures in medicinal chemistry and materials science applications.

Scientific Research Applications

4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the oxazole ring can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of biochemical pathways and the development of targeted therapies.

Comparison with Similar Compounds

Structurally analogous 1,3-oxazol-5(2H)-one derivatives vary in substituents at positions 2 and 4, leading to differences in reactivity, stability, and applications. Below is a comparative analysis based on substituent effects, photochemical behavior, and synthetic utility:

Substituent Effects on Reactivity and Stability

Key Observations :

- Alkyl vs. Aryl Substituents : Alkyl groups (e.g., butan-2-yl) enhance lipophilicity and may reduce conjugation compared to aryl substituents, impacting solubility and photochemical efficiency .

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) substituents lower quantum yields (Φ) in photochemical reactions compared to alkyl or electron-neutral groups .

Photochemical Behavior

highlights that 4-(4-methoxyphenyl)-2-(trifluoromethyl)-1,3-oxazol-5(2H)-one exhibits a lower quantum yield (Φ = 0.12) compared to non-methoxy derivatives (Φ = 0.30–0.35). This is attributed to the electron-donating methoxy group stabilizing excited states, reducing reactivity. In contrast, alkyl-substituted derivatives like 4-(butan-2-yl)-2-(trifluoromethyl)-1,3-oxazol-5(2H)-one are expected to have intermediate Φ values due to weaker inductive effects compared to aryl groups .

Q & A

Q. What are the standard synthetic routes for preparing 4-(Butan-2-yl)-2-(trifluoromethyl)-1,3-oxazol-5(2H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via the Erlenmeyer azlactone synthesis, involving condensation of an α-amino acid derivative (e.g., acetyl glycine) with a carbonyl compound (e.g., thiophene-2-carbaldehyde) in the presence of acetic anhydride and sodium acetate . Key parameters include:

- Temperature : Reflux conditions (e.g., 2 hours at ~120°C) are critical for cyclization.

- Solvent : Ethanol or chloroform is used for recrystallization to improve purity .

- Catalyst : Anhydrous sodium acetate accelerates the elimination step, forming the oxazolone ring . Yield optimization often requires iterative adjustments to molar ratios and heating duration.

Q. How is the structural identity of this oxazolone derivative validated using spectroscopic methods?

- 1H-NMR : Characteristic signals include the oxazolone ring proton (δ ~6.5–7.5 ppm for the methylidene group) and trifluoromethyl singlet (δ ~1.3–1.5 ppm for butan-2-yl substituents) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: ~54–60%, N: ~6–10% for nitro-substituted analogs) .

- FTIR : Strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C oxazolone ring) confirm core structure .

Q. What are the key structural features of oxazolone derivatives revealed by X-ray crystallography?

Crystal structures of analogous compounds (e.g., 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one) show:

- Planarity : The oxazolone ring and substituents (e.g., thiophene) are nearly coplanar (dihedral angles <5°), facilitating π-π stacking .

- Hydrogen Bonding : Intermolecular C–H⋯O interactions stabilize crystal packing, forming chains along specific crystallographic axes .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond length variations) in oxazolone derivatives be resolved?

Discrepancies arise from experimental factors (e.g., radiation source, temperature) or refinement errors. Mitigation strategies include:

- Software Validation : Cross-checking with SHELXL for small-molecule refinement, ensuring proper weighting schemes and disorder modeling .

- Data Quality : High-resolution datasets (<0.8 Å) reduce uncertainty in bond length measurements .

- Comparative Analysis : Benchmark against structurally similar oxazolones (e.g., 2-phenyl-4-benzylidene analogs) to identify outliers .

Q. What methodologies are effective for optimizing microwave-assisted synthesis of substituted oxazolones?

Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity. Key considerations:

- Power Settings : 300–600 W for rapid heating without decomposition .

- Solvent Choice : Polar solvents (e.g., DMF) absorb microwaves effectively, accelerating condensation .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) require shorter irradiation times (5–10 minutes) to avoid side reactions .

Q. How do electronic effects of substituents (e.g., trifluoromethyl) influence the reactivity of oxazolones in biological applications?

- Electron-Withdrawing Groups : The trifluoromethyl group increases electrophilicity of the oxazolone ring, enhancing interactions with nucleophilic residues in enzymes .

- Hydrophobicity : Butan-2-yl and aryl substituents improve membrane permeability, as evidenced by QSAR studies on antifungal analogs .

- Spectroscopic Probes : Fluorinated derivatives enable ¹⁹F-NMR tracking of binding kinetics in target proteins .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.